molecular formula C24H17FN2O3 B2838878 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate CAS No. 477857-35-5

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate

Cat. No. B2838878
M. Wt: 400.409
InChI Key: MOZKCUTZLJJSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound or its related compounds involves the design and characterization of a series of novel triazole-pyrimidine-based compounds . The synthesized compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound is complex and is characterized by the presence of a pyrimidine ring, a phenyl ring, and a methoxy group . The exact molecular structure would require further analysis using techniques such as X-ray diffraction.

Scientific Research Applications

Protein Crosslinking and Affinity Labeling

This class of compounds, particularly nitrophenyl ethers, has been identified as highly efficient photoreagents for protein crosslinking and affinity labeling. Their reactivity is triggered by UV light, facilitating the precise tagging of proteins without hindering the biological activity of the target site. Such characteristics make them invaluable in studying protein interactions and functions (Jelenc, Cantor, & Simon, 1978).

Inhibitors of the Met Kinase Superfamily

Derivatives of the discussed compound have been developed as selective inhibitors of the Met kinase superfamily, demonstrating significant potential in cancer treatment. These compounds have shown complete tumor stasis in preclinical models, highlighting their importance in oncology research (Schroeder et al., 2009).

Lignin Pyrolysis Mechanisms

The pyrolysis of methoxy-substituted phenolic compounds, closely related to the chemical structure of interest, provides insights into lignin pyrolysis mechanisms. This research is crucial for advancing biofuel production technologies, as it helps in understanding the breakdown processes of lignin, a major component of plant biomass (Kim, Bai, & Brown, 2014).

Corrosion Inhibitors

Certain pyridopyrimidinone derivatives, related to the compound , serve as effective corrosion inhibitors for metals. This application is particularly relevant in extending the lifespan of industrial machinery and infrastructure by preventing corrosive damage (Abdallah, Shalabi, & Bayoumy, 2018).

Anticancer Agents

Fluorinated coumarin–pyrimidine hybrids, structurally akin to the compound of interest, have been synthesized and identified as potent anticancer agents. Their mechanism involves DNA cleavage, offering a novel approach to cancer therapy (Hosamani, Reddy, & Devarajegowda, 2015).

Liquid Crystals

The compound and its derivatives have been investigated for their roles in developing new liquid crystal materials. Such materials have applications in electronic displays and other optical devices, demonstrating the versatility of this chemical class in materials science (Praveen & Ojha, 2014).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, drug discovery, and material science. Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential therapeutic uses .

properties

IUPAC Name

[4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O3/c1-29-20-10-4-16(5-11-20)22-14-15-26-23(27-22)17-6-12-21(13-7-17)30-24(28)18-2-8-19(25)9-3-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZKCUTZLJJSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate

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